molecular formula C10H11FO2 B15230812 Methyl 6-fluoro-2,3-dimethylbenzoate

Methyl 6-fluoro-2,3-dimethylbenzoate

Cat. No.: B15230812
M. Wt: 182.19 g/mol
InChI Key: OXIABIFBRXIUPY-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and two methyl groups. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2,3-dimethylbenzoate typically involves the esterification of 6-fluoro-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize yield and efficiency, along with purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2,3-dimethylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Methyl 6-fluoro-2,3-dimethylbenzyl alcohol.

    Oxidation: 6-Fluoro-2,3-dimethylterephthalic acid.

Scientific Research Applications

Methyl 6-fluoro-2,3-dimethylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: As a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2,3-dimethylbenzoate largely depends on its chemical reactivity. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and interaction with biological targets by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Biological Activity

Methyl 6-fluoro-2,3-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is an aromatic ester with the molecular formula C10H11FO2C_{10}H_{11}FO_2. The presence of the fluorine atom and the dimethyl groups on the benzene ring significantly influences its chemical behavior and biological interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, primarily related to its interactions with different biological targets. Key areas of interest include:

  • Antifungal Activity : Studies have shown that compounds similar to this compound can inhibit fungal growth. For instance, compounds in the 2,3-dimethyl series have been reported to possess selective antifungal properties against Cryptococcus neoformans, with a focus on their selectivity ratios and minimum inhibitory concentrations (MIC) .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This activity is often assessed using assays that measure enzyme activity in the presence of the compound .

Antifungal Selectivity

A study conducted on a series of resorcylate aminopyrazole Hsp90 inhibitors revealed that this compound analogs showed promising antifungal selectivity. The antifungal activity was measured by determining the concentration required to achieve greater than 80% inhibition of fungal cell growth. Results indicated that compounds with a fold-selectivity greater than 5 or MIC values less than or equal to 12.5 μM were particularly noteworthy .

CompoundFold SelectivityMIC (μM)
9f>5≤12.5
9g>5≤12.5
9h<5>12.5

Enzyme Interaction Studies

Further investigations into enzyme interactions have shown that this compound can inhibit specific enzymes linked to fungal metabolism. The inhibition constants (K_i) for these interactions were measured using purified enzyme preparations, highlighting the compound's potential as a lead for antifungal drug design .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding Affinity : The compound's structural features allow it to bind effectively to target proteins or enzymes, disrupting their normal function.
  • Selective Toxicity : The presence of fluorine and methyl groups may enhance selectivity towards fungal cells while minimizing toxicity to mammalian cells.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 6-fluoro-2,3-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3

InChI Key

OXIABIFBRXIUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)OC)C

Origin of Product

United States

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